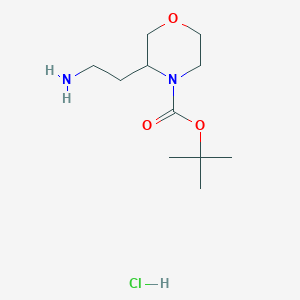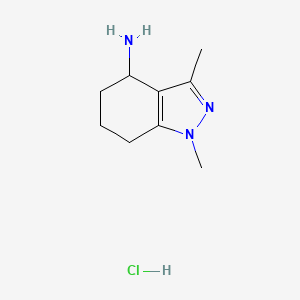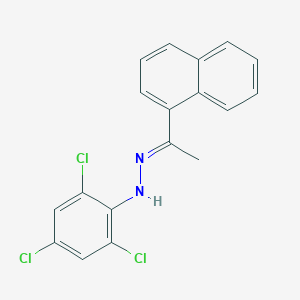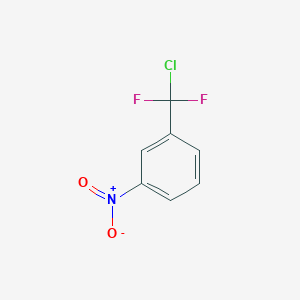
1-Isopropyl-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-(trifluoromethoxy)benzene, also known as 1-isopropyl-2-trifluoromethoxybenzene, is an organofluorine compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless liquid that has a pleasant odor and is relatively non-toxic. It is often used as an intermediate or a reagent in several synthetic processes, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it can be used as a solvent for organic reactions and as a starting material for the synthesis of various organic compounds.
Applications De Recherche Scientifique
1-Isopropyl-2-(trifluoromethoxy)benzene has a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it can be used as a reagent in organic reactions, and it is often used as a solvent for organic reactions. It is also used in the synthesis of organofluorine compounds and as a catalyst in certain reactions.
Mécanisme D'action
1-Isopropyl-2-(trifluoromethoxy)benzene is an organofluorine compound that acts as a reagent in various organic reactions. It is a colorless liquid that has a pleasant odor and is relatively non-toxic. In organic reactions, it acts as a nucleophile and is capable of forming covalent bonds with electrophiles. It is often used as a catalyst in certain reactions and can also be used as a solvent for organic reactions.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and has no known adverse effects on the human body. It is not known to be carcinogenic or mutagenic, and it has no known effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-2-(trifluoromethoxy)benzene has several advantages when used in laboratory experiments. It is a relatively non-toxic compound and has a pleasant odor. Additionally, it is relatively inexpensive and can be used as a reagent in various organic reactions. However, it is not suitable for use in reactions that require high temperatures, as it has a low boiling point.
Orientations Futures
1-Isopropyl-2-(trifluoromethoxy)benzene has a wide range of potential applications in the fields of chemistry and biochemistry. Future research could focus on the use of this compound in the synthesis of novel organic compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be done on the use of this compound as a catalyst in various organic reactions. Additionally, research could be done on the use of this compound as a solvent for organic reactions and as a starting material for the synthesis of various organic compounds. Finally, further research could be done on the biochemical and physiological effects of this compound on the human body.
Méthodes De Synthèse
1-Isopropyl-2-(trifluoromethoxy)benzene is synthesized by the reaction of 1-chloro-2-trifluoromethoxybenzene with potassium isopropoxide in acetonitrile. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and the temperature is typically kept between 0 and 5 °C. The resulting product is a colorless liquid with a boiling point of 75-77 °C.
Propriétés
IUPAC Name |
1-propan-2-yl-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(2)8-5-3-4-6-9(8)14-10(11,12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWNVNXXOHZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

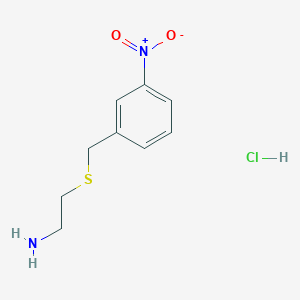
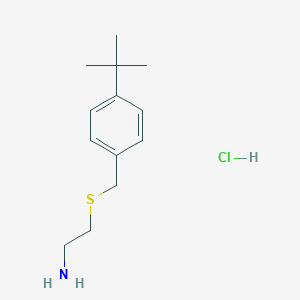
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
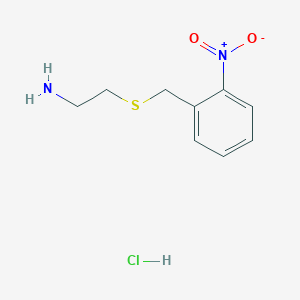
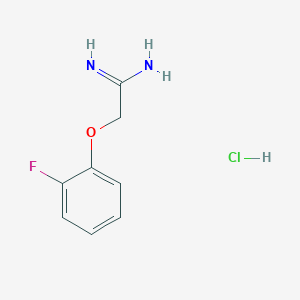
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
